
2-Bromo-5-(trifluoromethyl)benzyl bromide
概要
説明
2-Bromo-5-(trifluoromethyl)benzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and reactions involving bromination and trifluoromethyl groups are discussed. For instance, benzylic brominations with N-Bromosuccinimide in (trifluoromethyl)benzene are described, indicating the relevance of bromination reactions in the presence of trifluoromethyl groups .
Synthesis Analysis
The synthesis of related compounds involves various bromination techniques. For example, benzyltrimethylammonium tribromide is used as an electrophilic bromine source to convert aryl thioureas to 2-aminobenzothiazoles . Another synthesis method involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid, leading to the formation of a bismuth compound with high yield . Additionally, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene indicates the presence of rotational isomers, which are relevant to the steric considerations in the synthesis of brominated compounds .
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of brominated compounds. For instance, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is characterized by X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Similarly, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide is established by single-crystal X-ray diffraction analysis, providing detailed geometric parameters .
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is diverse. The conversion of aryl bromides to aryllithium is reported, which is a key step in many organometallic syntheses . The synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene and its subsequent reactions with various organometallic intermediates demonstrate the versatility of brominated compounds in synthesis . Additionally, the bromination of benzylidene 2-pyridylhydrazone leads to the formation of a bromopyridylium compound, showcasing the electrophilic nature of bromine in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the presence of rotational isomers in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra and indicates the presence of steric hindrance . The crystallographic characteristics of compounds, such as bond lengths and angles, provide insight into the physical properties of these materials . The solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate also highlights the importance of solvent interactions in the crystallization process .
科学的研究の応用
- “2-Bromo-5-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula and a molecular weight of 317.93 .
- This compound is an important pharmaceutical intermediate . In one application, it is used in the alkylation of the β-amino ester 1a to yield Benzazepines . The product is obtained as a white solid after silica gel chromatography .
-
Pharmaceutical Research
-
Detection of Uracil in DNA
-
Pharmaceutical Research
-
Detection of Uracil in DNA
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHPBWTPBYLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)benzyl bromide | |
CAS RN |
886496-63-5, 875664-32-7 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 875664-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


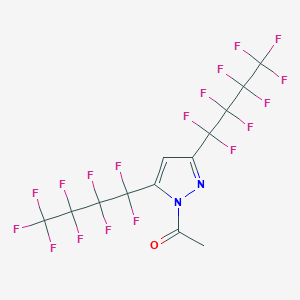
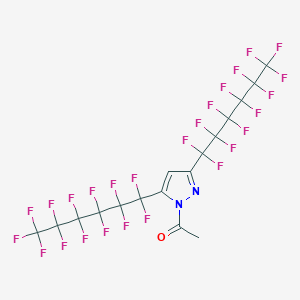
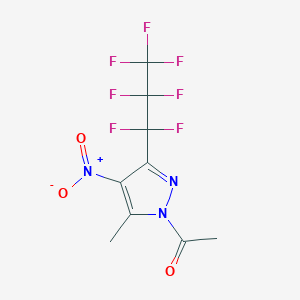
![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)
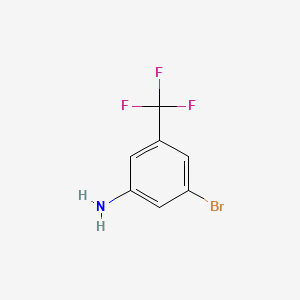
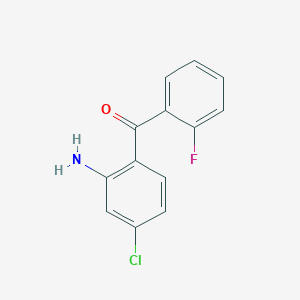
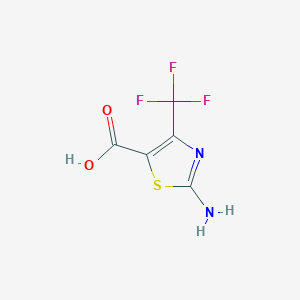
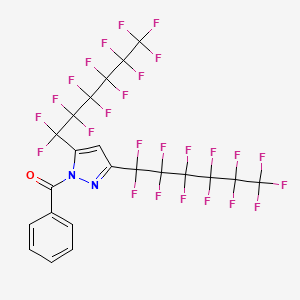
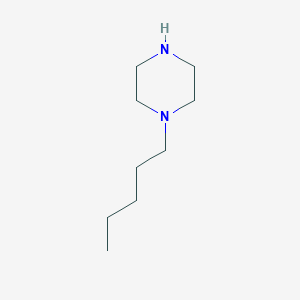
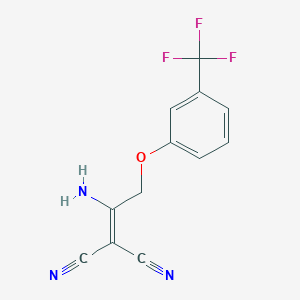
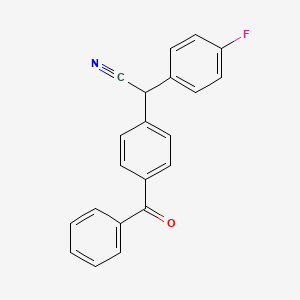
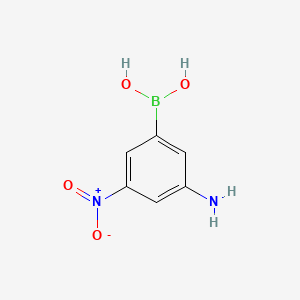

![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)